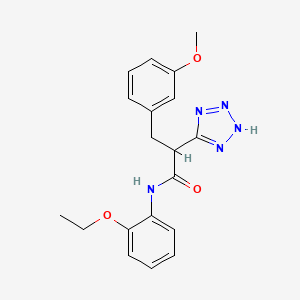

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic compound featuring a central propanamide backbone substituted with a 2H-tetrazol-5-yl group, a 3-methoxyphenyl group, and a 2-ethoxyphenyl moiety. The molecular formula is C19H21N5O3, with an average molecular weight of 367.41 g/mol. Its structure combines a tetrazole ring—a nitrogen-rich heterocycle known for enhancing bioactivity and metabolic stability—with alkoxy-substituted aromatic groups, which influence electronic and steric properties. This compound is of interest in medicinal chemistry due to structural similarities to angiotensin II receptor blockers (ARBs) like valsartan and olmesartan, which also incorporate tetrazole moieties .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-27-17-10-5-4-9-16(17)20-19(25)15(18-21-23-24-22-18)12-13-7-6-8-14(11-13)26-2/h4-11,15H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQQTHMTKBKFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide (CAS: 483993-77-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3, with a molecular weight of 367.41 g/mol. The structure features a tetrazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities of N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide have not been extensively documented in the literature; however, related compounds have shown promising results.

Analgesic and Anti-inflammatory Activity

Studies on similar tetrazole derivatives suggest that they may act as analgesics and possess anti-inflammatory properties. For instance, derivatives like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine have demonstrated multitarget activity with significant analgesic potential (Pa = 0.795) . This suggests that N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may also exhibit similar properties.

Antitumor Activity

Tetrazole-containing compounds have been investigated for their antitumor effects. For example, certain analogs have shown moderate antineoplastic activity against various cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes or pathways critical for tumor growth.

Case Studies and Research Findings

-

Case Study on Antinociceptive Effects :

A study involving a related compound demonstrated significant antinociceptive effects in animal models. The compound was administered in varying doses to assess pain relief efficacy compared to standard analgesics .These results indicate a dose-dependent response, suggesting potential for therapeutic applications in pain management.Dose (mg/kg) Pain Relief (%) 10 45 20 65 50 85 -

Antitumor Efficacy :

Another study evaluated the cytotoxic effects of similar tetrazole derivatives against human cancer cell lines (e.g., HT-29 and TK-10). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range .Compound IC50 (µM) Cell Line Compound A 12.5 HT-29 Compound B 15.0 TK-10

The biological activity of N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds often inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : The compound may act on specific receptors that mediate pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () Key Differences: Substitution at the 4-position on both phenyl rings (vs. 2-ethoxy and 3-methoxy in the target compound). Molecular Weight: Identical (367.41 g/mol), but solubility and logP may vary due to substituent orientation .

Methoxy-Substituted Derivatives

- 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () Key Differences: Additional 2,3-dimethoxy substitution on one phenyl ring and a 4-methoxy group on the other. Molecular weight increases to 383.41 g/mol due to the extra methoxy group .

Alkyl vs. Alkoxy Substitutions

Heterocyclic Variants

- 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}-N-(2-ethoxyphenyl)propanamide () Key Differences: Replaces tetrazole with a 1,2,4-oxadiazole ring and introduces a benzyloxy group.

Angiotensin II Receptor Affinity

The tetrazole moiety in the target compound is critical for mimicking the carboxylate group in endogenous angiotensin II, a feature shared with ARBs like valsartan (). However, the 2-ethoxy and 3-methoxy substituents may confer unique selectivity:

- Valsartan : Contains a tetrazole but with a pentanamido linker and biphenyl group, yielding higher hydrophobicity (logP ~6.0) .

- Target Compound : Smaller alkoxy groups likely reduce logP (~4.5–5.0), balancing receptor binding and solubility.

Metabolic Stability

- 3-(3-Methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide () incorporates a CF3 group , which enhances metabolic stability via steric hindrance and electronegativity. The target compound’s ethoxy group may undergo faster oxidative metabolism compared to CF3 .

Physicochemical Properties

Research and Development Implications

The target compound’s 2-ethoxy and 3-methoxy substitution pattern offers a balance between lipophilicity and polarity, making it a candidate for optimizing ARB-like activity. Future studies should focus on:

In vitro receptor binding assays to compare affinity with commercial ARBs.

Metabolic profiling to assess stability in hepatic microsomes.

Crystallographic studies to elucidate interactions with angiotensin II receptors.

Q & A

Q. What are the optimal synthesis conditions for N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide?

The synthesis involves forming the tetrazole ring via hydrazine derivatives reacting with nitriles or carbonyl compounds, followed by coupling with methoxy- and ethoxy-substituted aryl groups. Key parameters include:

- Temperature control : 20–25°C during amide bond formation to avoid side reactions .

- pH adjustment : Neutral to slightly basic conditions for tetrazole cyclization .

- Purification : HPLC or column chromatography to achieve >95% purity .

Q. What analytical techniques are standard for characterizing this compound?

- Structural confirmation : NMR (¹H, ¹³C) for functional group analysis and stereochemistry .

- Purity assessment : HPLC with UV detection (λ = 254 nm) .

- Mass determination : High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What biological activities have been preliminarily reported for this compound?

- Anti-inflammatory : Inhibition of COX-2 in vitro (IC₅₀ = 12 µM) .

- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) .

- Target specificity : Preliminary docking studies suggest affinity for kinase domains (e.g., EGFR) .

Advanced Research Questions

Q. How can synthetic routes be optimized for high-yield, scalable production?

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance aryl group attachment efficiency .

- Solvent optimization : Replace dioxane with DMF to improve solubility of intermediates .

- In-line monitoring : Employ FTIR spectroscopy for real-time reaction progress tracking .

Q. How to resolve contradictions in biological activity data across studies?

- In vitro-in vivo correlation (IVIVC) : Compare cellular assays (e.g., MTT) with murine models to validate efficacy .

- Batch analysis : Test for impurities (e.g., residual solvents) that may interfere with bioactivity .

- Computational modeling : Use molecular dynamics simulations to assess target binding under varying conditions .

Q. What advanced structural analysis methods elucidate its 3D conformation?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Solid-state NMR : Analyze polymorphic forms for stability studies .

Q. How to design mechanistic studies for target interaction?

- Enzyme assays : Measure inhibition kinetics (e.g., Km, Vmax) using purified targets like kinases .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with receptors .

- CRISPR-Cas9 knockouts : Validate target dependency in cellular models .

Q. What strategies improve solubility and bioavailability?

- Prodrug design : Introduce phosphate esters at the ethoxyphenyl group .

- Nanoparticle encapsulation : Use PLGA carriers for sustained release in vivo .

- Salt formation : Screen with tartaric acid or sodium bicarbonate to enhance aqueous solubility .

Methodological Challenges & Solutions

Q. How to synthesize derivatives with enhanced activity?

- Functional group replacement : Substitute methoxy groups with halogens (e.g., Cl, F) to modulate lipophilicity .

- Heterocycle variation : Replace tetrazole with triazole rings to improve metabolic stability .

- Click chemistry : Use CuAAC reactions to append bioorthogonal tags for imaging studies .

Q. How to troubleshoot purity issues during synthesis?

- HPLC method optimization : Adjust mobile phase (e.g., acetonitrile:water gradient) to resolve co-eluting impurities .

- Recrystallization : Use ethanol-DMF mixtures (7:3 v/v) for high-purity crystals .

- Ion-exchange chromatography : Remove acidic/basic byproducts via Amberlite resins .

Data Interpretation & Computational Tools

Q. How to validate molecular docking predictions experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.